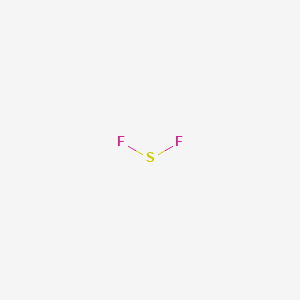

Sulfur difluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfur difluoride, also known as this compound, is a useful research compound. Its molecular formula is F2S and its molecular weight is 70.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Sulfur Fluoride Exchange (SuFEx) Chemistry

Sulfur difluoride plays a pivotal role in sulfur fluoride exchange reactions, which are increasingly utilized for synthesizing diverse chemical libraries. The SuFEx reaction allows for the introduction of sulfur-containing functional groups into various organic compounds, enhancing their reactivity and stability. This method has applications in:

- Pharmaceutical Development : The incorporation of this compound into drug design can lead to compounds with improved medicinal properties. The presence of fluorine enhances the bioavailability and metabolic stability of pharmaceuticals, making them more effective against various diseases .

- Covalent Probes : this compound is used to create covalent probes for studying protein interactions and mechanisms in biological systems. These probes can selectively bind to target proteins, allowing researchers to investigate their functions and roles in cellular processes .

Biological Applications

2. Therapeutic Uses

Research has highlighted the potential of this compound derivatives in therapeutic applications:

- Anticancer Agents : Compounds derived from this compound have shown promise as anticancer agents by inhibiting key signaling pathways involved in tumor growth. For instance, sulfonyl fluorides containing this compound can act as covalent inhibitors of receptor tyrosine kinases, disrupting cancer cell proliferation .

- Bioconjugation Tools : The unique reactivity of this compound makes it suitable for bioconjugation applications, where it can be used to attach biomolecules to surfaces or other molecules, facilitating the development of targeted therapies and diagnostic tools .

Materials Science

3. Polymer Chemistry

This compound is also significant in polymer chemistry. Its ability to participate in SuFEx reactions enables the synthesis of novel polymers with tailored properties. These polymers can exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for various industrial applications .

Case Studies

4. Research Findings

Several studies illustrate the applications of this compound:

- A recent study demonstrated the use of this compound in developing a library of sulfonyl fluoride-based compounds for biological screening. This approach allowed researchers to identify novel inhibitors for specific biological targets, showcasing the utility of this compound in drug discovery .

- Another investigation focused on the structural properties of this compound dimers, revealing insights into their bonding characteristics that could inform future synthetic strategies involving sulfur-containing compounds .

Summary Table: Applications of this compound

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemical Synthesis | SuFEx reactions for drug design | Improved bioavailability and stability |

| Biological Research | Covalent probes for protein interactions | Enhanced understanding of cellular mechanisms |

| Therapeutics | Anticancer agents via receptor inhibition | Targeted treatment options |

| Materials Science | Novel polymer synthesis | Tailored properties for industrial use |

Análisis De Reacciones Químicas

Hydrolysis

SF₂ reacts violently with water, producing hazardous byproducts:

SF2+H2O→2HF+H2SO3→SO2+H2O

This reaction is highly exothermic and necessitates strict moisture exclusion during handling .

Key Observations:

-

Immediate decomposition of sulfurous acid (H₂SO₃) into sulfur dioxide (SO₂).

-

Corrosive hydrogen fluoride (HF) is released, requiring specialized containment .

Reactions with Nucleophiles

SF₂ undergoes nucleophilic substitution at the sulfur atom, forming sulfur-containing derivatives.

Alcohols

Reactions with alcohols (R–OH) yield organosulfur compounds:

SF2+2ROH→R2S+2HF

Amines

Primary and secondary amines (R₂NH) react to produce sulfur-amine complexes:

SF2+2R2NH→R2N S NR2+2HF

Addition Reactions

SF₂ adds across unsaturated bonds in alkenes and alkynes, forming new carbon-sulfur linkages.

| Substrate | Product | Conditions | Observations |

|---|---|---|---|

| Ethene | CH₂=CH₂ + SF₂ → CH₂(SF₂)CH₂ | High pressure, catalyst | Forms vicinal difluoride |

| Acetylene | HC≡CH + SF₂ → HC(SF₂)CH | Low temperature | Stabilizes reactive intermediates |

Halogenation Reactions

SF₂ reacts with halogens (X₂) to form mixed sulfur halides:

SF2+X2→SX2F2(X Cl Br)

Key Findings:

Redox Reactions

SF₂ acts as both an oxidizing and reducing agent due to sulfur’s intermediate oxidation state (+2).

| Reaction Partner | Products | Role of SF₂ |

|---|---|---|

| H₂S | S₈ + HF | Oxidizing agent |

| O₂ | SO₂ + F₂ | Reducing agent |

Complexation with Lewis Acids

SF₂ forms adducts with Lewis acids like BF₃:

SF2+BF3→SF2⋅BF3

Propiedades

Número CAS |

13814-25-0 |

|---|---|

Fórmula molecular |

F2S |

Peso molecular |

70.06 g/mol |

Nombre IUPAC |

fluoro thiohypofluorite |

InChI |

InChI=1S/F2S/c1-3-2 |

Clave InChI |

QTJXVIKNLHZIKL-UHFFFAOYSA-N |

SMILES |

FSF |

SMILES canónico |

FSF |

Key on ui other cas no. |

13814-25-0 |

Sinónimos |

SF2 compound sulfur difluoride sulfur fluoride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.